molecular formula C14H10BrN3 B572510 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine CAS No. 1211593-39-3

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B572510
CAS No.: 1211593-39-3
M. Wt: 300.159
InChI Key: CTYOHWMPZFAPEK-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring directly bonded to an imidazole moiety substituted with a 4-bromophenyl group at the 4-position. This structure combines the electron-deficient nature of pyridine with the aromatic and hydrogen-bonding capabilities of imidazole, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOHWMPZFAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction with Modified Carbonyl Components

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, has been adapted to incorporate bromophenyl and pyridine substituents. In this approach, 4-bromoacetophenone is oxidized to (4-bromophenyl)glyoxal using catalytic HBr (10 mol%) in DMSO at 85°C. This intermediate is subsequently condensed with 2-pyridinecarboxaldehyde in the presence of ammonium acetate under methanol-DMSO (8:2 v/v) conditions. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl groups, followed by cyclodehydration to form the imidazole core.

Key parameters include:

  • Oxidation step : Optimal HBr loading (10–300 mol%) and temperature (85°C) to minimize side reactions.

  • Condensation step : Slow addition of glyoxal to the aldehyde-ammonium acetate mixture to enhance yield (69% in model systems).

Table 1: Reaction Conditions for Debus-Radziszewski Adaptation

ComponentRoleQuantityConditions
4-BromoacetophenoneKetone precursor0.375 mmolHBr (10 mol%), DMSO, 85°C
2-PyridinecarboxaldehydeAldehyde component0.30 mmolMeOH/DMSO, rt
NH₄OAcAmmonia source1.5 mmolSolvent: MeOH

Catalytic Oxidation-Condensation Methods

HBr/DMSO-Mediated One-Pot Synthesis

A modular one-pot strategy developed by combines ketone oxidation and imidazole cyclization. Using 4-bromoacetophenone as the starting material, catalytic HBr (48% w/w) in DMSO facilitates oxidation to glyoxal, which is directly reacted with 2-pyridinecarboxaldehyde without isolation. This method reduces purification steps and achieves a 65–72% yield for analogous imidazoles.

Critical considerations :

  • Solvent ratio : DMSO/MeOH (4:6 v/v) ensures solubility of both aromatic aldehydes and glyoxal intermediates.

  • Temperature control : Maintaining 85°C during oxidation prevents decomposition of bromophenyl groups.

Three-Component Condensation Strategies

Imidazole Core Assembly via Multicomponent Reactions

A three-component condensation protocol, adapted from, employs 6-bromopicolinaldehyde , 4-bromophenylglyoxal , and ammonium acetate in ethanol-acetic acid (7:3 v/v) at 70°C. This method positions the pyridine and bromophenyl groups at the 2- and 4-positions of the imidazole, respectively, through sequential nucleophilic additions and cyclization.

Advantages :

  • Regioselectivity : The electron-withdrawing bromine on the aldehyde directs nucleophilic attack to the desired position.

  • Scalability : Ethanol as a solvent enables easy scale-up with minimal safety concerns.

Table 2: Three-Component Reaction Optimization

VariableOptimal ValueImpact on Yield
Reaction time4–5 hoursMaximizes cyclization
NH₄OAc concentration1.5 equivalentsPrevents over-amination
Solvent polarityEthanol-acetic acidEnhances intermediate stability

Enzymatic Synthesis for Green Chemistry Applications

Porcine Pancreatic Lipase (PPL)-Catalyzed Cyclization

An innovative approach reported in utilizes porcine pancreatic lipase (PPL) to catalyze the reaction between 4-bromoacetophenone and 2-aminopyridine in ethanol at 30°C. The enzyme facilitates imine formation and subsequent cyclization, yielding the target compound with high atom economy.

Key findings :

  • Reaction efficiency : Shaking at 160 rpm for 8 hours achieves >90% conversion.

  • Sustainability : Eliminates harsh acids/bases, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

While bench-scale methods rely on batch processes, industrial production benefits from continuous flow reactors to enhance reproducibility. For example, the HBr/DMSO-mediated oxidation-condensation sequence can be adapted to a flow system with:

  • Residence time : 20 minutes at 85°C.

  • Solvent recycling : DMSO recovery via vacuum distillation reduces costs.

Challenges :

  • Precipitation management : In-line filters prevent clogging during glyoxal condensation.

  • Catalyst retention : Immobilized HBr catalysts minimize waste.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-(4-(4-Bromophenyl)-1H-Imidazol-2-yl)Pyridine

MethodYield (%)Temperature (°C)ScalabilityEnvironmental Impact
Debus-Radziszewski6985ModerateHigh (DMSO/HBr use)
Three-component70–80*70HighModerate
Enzymatic>9030LowLow

*Estimated from analogous reactions in .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Melting points and solubility are influenced by substituents. reports melting points of 268–287°C for pyridine-imidazole derivatives with halogen substituents, suggesting that the bromine in the target compound contributes to similar thermal stability.

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(4-(4-Bromophenyl)-1H-imidazol-2-yl)pyridine ~300 (estimated) 270–285 (inferred) 4-Bromophenyl, pyridine
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine 316.14 Not reported 4-Bromophenyl, [4,5-c] fusion
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole 349.22 Not reported Benzimidazole core
Daclatasvir intermediate (CAS 1228552-27-9) 465.34 Not reported Pyrrolidine, carbamate

Biological Activity

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that integrates both imidazole and pyridine structures, making it a subject of interest in medicinal chemistry. This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with 2-cyanopyridine in the presence of bases such as sodium hydride. This reaction proceeds through nucleophilic substitution, leading to the formation of the imidazole and pyridine rings.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating groups on the phenyl ring enhances this activity, indicating a structure-activity relationship (SAR) worth exploring.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It interacts with specific molecular targets, inhibiting the activity of certain enzymes involved in cancer progression. For example, its mechanism involves binding to active sites on enzymes like indoleamine 2,3-dioxygenase (IDO), which is crucial in tumor immune evasion . The binding affinity and potency can be significantly enhanced through structural modifications on the imidazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites, thereby blocking their function.
  • Receptor Modulation : It modulates signaling pathways by interacting with cellular receptors, influencing various cellular processes.

Case Studies

Several studies have focused on the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study highlighted that derivatives similar to this compound showed effective inhibition against S. aureus and E. coli, supporting its potential use as an antibacterial agent .
  • Cancer Research : Research into IDO inhibitors demonstrated that modifications on the imidazole ring led to a ten-fold increase in potency compared to less optimized analogs. This indicates that strategic modifications can enhance therapeutic efficacy significantly .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound in comparison with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundModerate (MIC: 0.0039 - 0.025 mg/mL)Inhibits IDOEnzyme inhibition
4-(4-bromophenyl)imidazo[1,2-a]pyridineHighModerateReceptor modulation
2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridineLowHigh (specific targets)Enzyme inhibition

Q & A

Q. What are the standard synthetic routes for 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-bromobenzaldehyde with ammonium acetate and pyridine-2-carboxaldehyde under reflux conditions to form the imidazole core.
  • Step 2 : Bromination or functionalization at the phenyl ring using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C), IR (to confirm functional groups), and LC-MS (for molecular weight validation).

Q. Key Considerations :

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC.

Q. How is X-ray crystallography applied to determine its molecular structure?

X-ray crystallography involves:

Crystal Growth : Slow evaporation of a solvent (e.g., ethanol) to obtain single crystals.

Data Collection : Diffraction data acquired using a synchrotron or laboratory X-ray source.

Structure Refinement : Software like SHELXL refines atomic positions, bond lengths, and angles. For example, Cd(II) complexes of imidazole-pyridine derivatives show octahedral geometry with bond distances of 2.276–2.503 Å.

Q. Example Parameters from :

ParameterValue
Cd–N bond length2.276 Å
Cd–O (nitrate)2.503 Å
Dihedral angle1.6° (imidazole-pyridine)

Q. What spectroscopic techniques confirm its purity and structural integrity?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and imidazole NH (δ ~12 ppm).
  • IR Spectroscopy : Stretching vibrations for C–Br (~600 cm⁻¹) and C=N (~1600 cm⁻¹).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray data. For example, imidazole NH tautomerism may cause shifting peaks; X-ray data can confirm the dominant tautomer.
  • Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental results.

Q. What experimental strategies optimize its biological activity in drug development?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with chlorine) to enhance binding to targets like kinases.
  • In Vitro Assays : Test inhibition of cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally similar compounds.
  • Molecular Docking : Simulate interactions with protein targets (e.g., G-protein-coupled receptors).

Q. How to design coordination chemistry experiments for metal-organic frameworks (MOFs)?

  • Ligand Selection : The pyridine and imidazole moieties act as N-donors for metal binding (e.g., Cd²⁺, Zn²⁺).
  • Synthesis Protocol : React the ligand with metal nitrates in ethanol/water, reflux, and crystallize.
  • Characterization : Analyze MOF topology via X-ray diffraction and porosity via BET surface area analysis.

Example MOF Application :
A Cd(II) complex with 4-(1H-imidazol-2-yl)pyridine forms a 3D hydrogen-bonded network for potential gas adsorption.

Q. How to address low yields in the final synthetic step?

  • Troubleshooting :
    • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species).
    • Optimize Reaction Conditions : Adjust temperature (e.g., from 80°C to 100°C) or catalyst loading (e.g., Pd(OAc)₂ vs. Pd/C).

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate and inhibitor concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Q. How to analyze thermal stability for material science applications?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~250°C for imidazole derivatives).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or melting points.

Q. What computational tools predict electronic properties for optoelectronic applications?

  • DFT Calculations : Simulate HOMO-LUMO gaps (e.g., ~3.5 eV for imidazole-pyridine derivatives).
  • UV-Vis Spectroscopy : Compare experimental λmax with TD-DFT results to validate charge-transfer transitions.

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